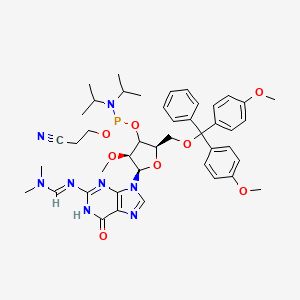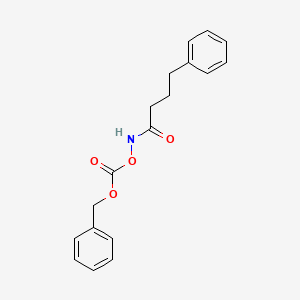
FD dye 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FD dye 7 is synthesized through a series of chemical reactions involving heptamethacyanine dye intermediates. The synthesis process typically involves the reaction of specific aromatic compounds with sulfur-containing reagents under controlled conditions . The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under precise conditions. The process is monitored to maintain consistent quality and to minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
FD dye 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Scientific Research Applications
FD dye 7 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and experiments.
Biology: Employed in the labeling and imaging of biological samples, such as cells and tissues.
Medicine: Utilized in diagnostic imaging and therapeutic applications.
Industry: Applied in the manufacturing of fluorescent dyes and pigments for various industrial products.
Mechanism of Action
FD dye 7 exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property makes it useful in various imaging and diagnostic applications . The molecular targets and pathways involved in its mechanism of action include interactions with specific biomolecules, such as proteins and nucleic acids, which can be labeled and visualized using fluorescence microscopy .
Comparison with Similar Compounds
FD dye 7 is unique compared to other similar compounds due to its specific chemical structure and fluorescent properties. Similar compounds include:
Heptamethacyanine dyes: These dyes share a similar chemical structure but may have different functional groups, leading to variations in their fluorescent properties.
Cyanine dyes: These dyes are also used as fluorescent probes but may differ in their absorption and emission wavelengths.
Rhodamine dyes: These dyes are commonly used in fluorescence microscopy but have different chemical structures and properties compared to this compound.
This compound stands out due to its high fluorescence intensity, stability, and low toxicity, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C39H37ClN2O6S2 |
|---|---|
Molecular Weight |
729.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H37ClN2O6S2/c40-39-29(19-21-33-31-13-5-9-27-11-7-15-35(37(27)31)41(33)23-1-3-25-49(43,44)45)17-18-30(39)20-22-34-32-14-6-10-28-12-8-16-36(38(28)32)42(34)24-2-4-26-50(46,47)48/h5-16,19-22H,1-4,17-18,23-26H2,(H-,43,44,45,46,47,48) |
InChI Key |
PSZOSCKNHBWPFC-UHFFFAOYSA-N |
Isomeric SMILES |
C1C/C(=C\C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C(=C1/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |
Canonical SMILES |
C1CC(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C(=C1C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)
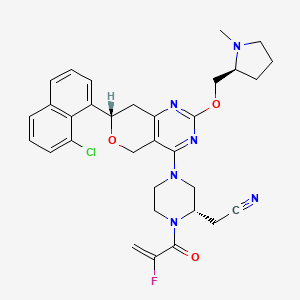

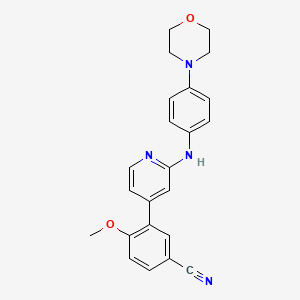
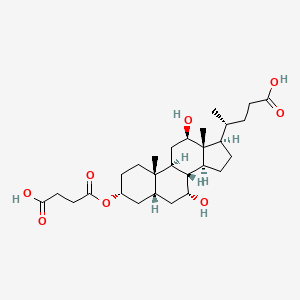
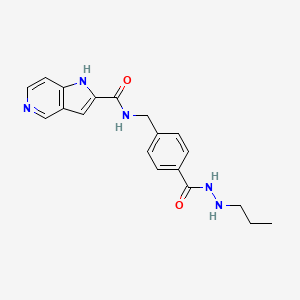
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
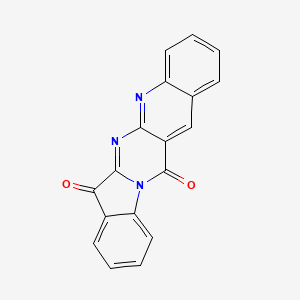
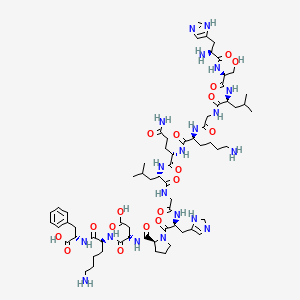
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)
